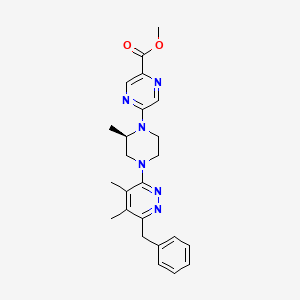
N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine: is a derivative of L-phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The addition of the 2-propyn-1-yloxy group introduces a propargyl ether functionality, which can be useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Propargyl Ether Group: The hydroxyl group on the phenylalanine side chain is converted to a propargyl ether. This can be done by reacting the protected phenylalanine with propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
化学反应分析
Types of Reactions
N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine can undergo various types of chemical reactions, including:
Substitution Reactions: The propargyl ether group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propargyl ether group.
Coupling Reactions: The propargyl group can be used in coupling reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Bases: Sodium carbonate, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Copper(I) iodide, azides for click chemistry.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry with azides would yield triazoles, while oxidation might yield aldehydes or carboxylic acids.
科学研究应用
N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.
Bioconjugation: The propargyl ether group can be used in bioconjugation reactions, such as click chemistry, to attach various biomolecules.
Medicinal Chemistry: The compound can be used to design and synthesize novel pharmaceuticals.
Chemical Biology: It can be used to study protein interactions and functions by incorporating it into peptides and proteins.
作用机制
The mechanism of action of N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be deprotected and coupled to form peptides. In bioconjugation, the propargyl ether group can react with azides to form stable triazole linkages.
相似化合物的比较
Similar Compounds
N-Fmoc-L-phenylalanine: Lacks the propargyl ether group.
N-Boc-3-(2-propyn-1-yloxy)-L-phenylalanine: Uses a different protecting group (Boc) instead of Fmoc.
N-Fmoc-3-(2-propyn-1-yloxy)-D-phenylalanine: The D-enantiomer of the compound.
Uniqueness
N-Fmoc-3-(2-propyn-1-yloxy)-L-phenylalanine is unique due to the combination of the Fmoc protecting group and the propargyl ether functionality. This makes it particularly useful in peptide synthesis and bioconjugation applications, where both protection and reactivity are required.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-ynoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h1,3-13,15,24-25H,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBOBVFYZGTQJJ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8092249.png)

![6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8092284.png)
![7-Bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B8092289.png)

![4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B8092306.png)
![13-Hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;sulfane](/img/structure/B8092313.png)


![Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8092333.png)
